![molecular formula C8H15NO B13509711 (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol typically involves the use of starting materials such as norbornene derivatives. One common method involves the hydroboration-oxidation of norbornene, followed by amination to introduce the amino group. The reaction conditions often include the use of borane-tetrahydrofuran complex for hydroboration and hydrogen peroxide for oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[221]heptan-2-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol is investigated for its potential therapeutic effects. It may serve as a precursor for the synthesis of pharmaceuticals targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- (1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol
- Isoborneol
- Borneol
Uniqueness
(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of both an amino group and a hydroxyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its bicyclic structure also imparts stability and rigidity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(1S,2R,4S,5S)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C8H15NO/c1-8(10)4-5-2-6(8)3-7(5)9/h5-7,10H,2-4,9H2,1H3/t5-,6-,7-,8+/m0/s1 |
InChI-Schlüssel |
CIUCQECMXMHDRU-DKXJUACHSA-N |
Isomerische SMILES |
C[C@]1(C[C@@H]2C[C@H]1C[C@@H]2N)O |
Kanonische SMILES |
CC1(CC2CC1CC2N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


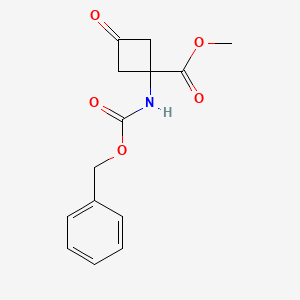
![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
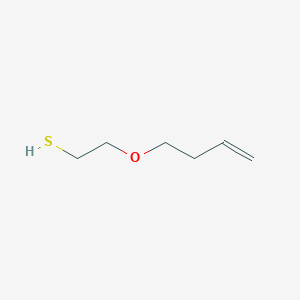
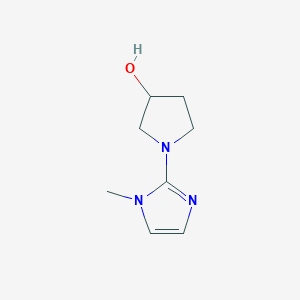

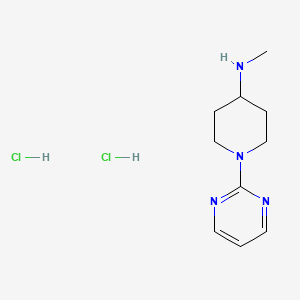
![[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride](/img/structure/B13509663.png)

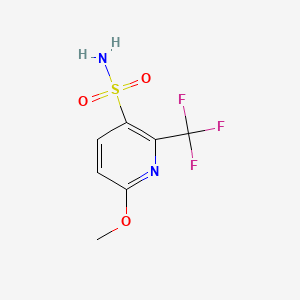

![1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid](/img/structure/B13509705.png)

![[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13509709.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)
